

An In-Depth Technical Guide to 4-Cyclopropyl-3-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyclopropyl-3-methylaniline

Cat. No.: B1528669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Cyclopropyl-3-methylaniline in Modern Medicinal Chemistry

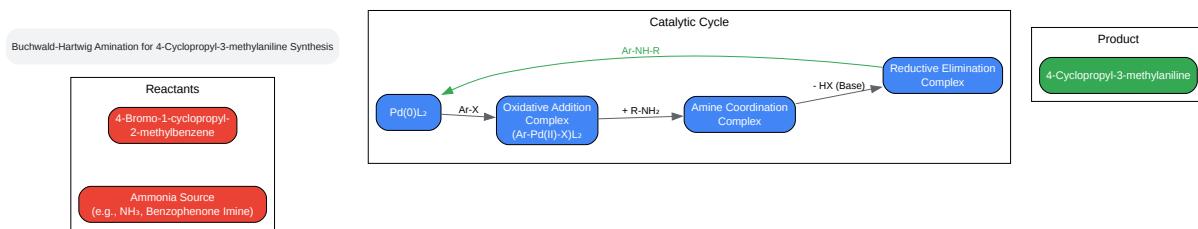
4-Cyclopropyl-3-methylaniline, a seemingly unassuming aromatic amine, has emerged as a pivotal building block in the landscape of contemporary drug discovery and development. Its unique structural amalgamation of a rigid cyclopropyl group and a methylated aniline core imparts desirable physicochemical properties to parent molecules, influencing their metabolic stability, target-binding affinity, and overall pharmacokinetic profile. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this valuable intermediate, from its fundamental properties to its synthesis and critical applications. The causality behind experimental choices and the validation of analytical methodologies are emphasized throughout, ensuring a scientifically robust and practical resource.

Section 1: Core Molecular Attributes

4-Cyclopropyl-3-methylaniline is a substituted aniline that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).^[1] Its molecular structure is characterized by a benzene ring substituted with an amino group, a methyl group, and a cyclopropyl group.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of **4-Cyclopropyl-3-methylaniline** is paramount for its effective utilization in synthesis and for ensuring safe handling. The key quantitative data for this compound are summarized in the table below.


Property	Value	Source(s)
Molecular Weight	147.22 g/mol	[2] [3]
Molecular Formula	C ₁₀ H ₁₃ N	[2] [3]
CAS Number	1208091-47-7	[2]
Monoisotopic Mass	147.1048 Da	[2]
XLogP3-AA	2.5	[2]
Hydrogen Bond Donor Count	1	[2]
Storage Temperature	2-8°C	[1]

Section 2: Synthesis and Mechanistic Considerations

The efficient synthesis of **4-Cyclopropyl-3-methylaniline** is crucial for its application in multi-step drug development programs. The most prevalent and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is favored for its broad substrate scope and functional group tolerance, allowing for the formation of the critical carbon-nitrogen bond with high efficiency.[\[4\]](#)

The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[\[4\]](#) The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the active catalyst.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-Cyclopropyl-3-methylaniline** via the Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of **4-Cyclopropyl-3-methylaniline** is designed to be self-validating, with in-process controls to ensure reaction completion and product purity.

Materials:

- 4-Bromo-1-cyclopropyl-2-methylbenzene
- Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)[4]
- Palladium(II) acetate (Pd(OAc)₂)
- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
- Cesium carbonate (Cs₂CO₃)
- Toluene (anhydrous)

- Nitrogen gas

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add $\text{Pd}(\text{OAc})_2$ (0.05 equiv.), BINAP (0.08 equiv.), and Cs_2CO_3 (2.0 equiv.). Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
- Reactant Addition: Add 4-Bromo-1-cyclopropyl-2-methylbenzene (1.0 equiv.) and the chosen ammonia source (1.5 equiv.) to the flask under a positive flow of nitrogen.
- Solvent Addition: Add anhydrous toluene (10 volumes) to the flask via syringe.
- Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.
- Reaction: Heat the mixture to 110°C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®. Wash the Celite® pad with toluene.
- Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield **4-Cyclopropyl-3-methylaniline**.

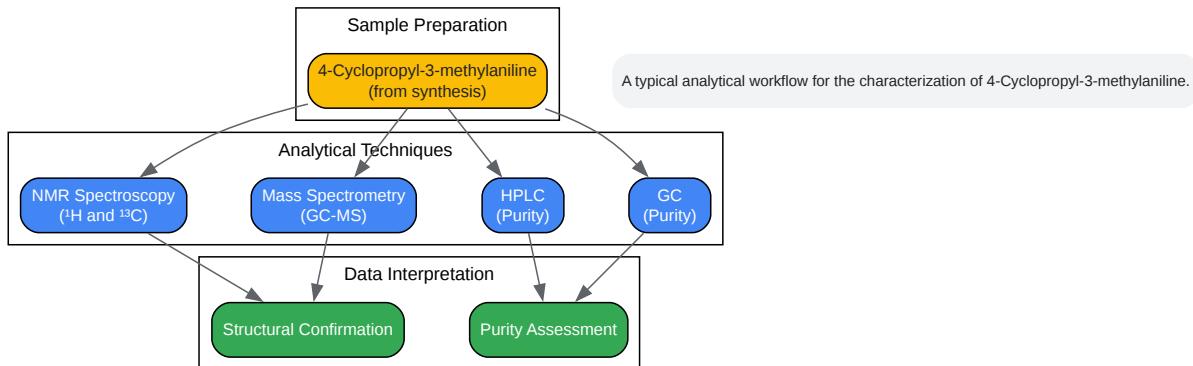
Section 3: Applications in Drug Development

4-Cyclopropyl-3-methylaniline is a crucial intermediate in the synthesis of a number of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and inflammatory conditions.^[1] The cyclopropyl moiety is a well-regarded bioisostere for a phenyl ring, offering improved metabolic stability and reduced off-target toxicity.

While specific, publicly disclosed synthetic routes for marketed drugs are often proprietary, the structural motif of **4-cyclopropyl-3-methylaniline** is found in several patented compounds, particularly within the class of Janus kinase (JAK) inhibitors.^{[5][6][7][8]} These inhibitors are a

class of targeted immunomodulators used in the treatment of autoimmune diseases such as rheumatoid arthritis and myelofibrosis.[9]

Section 4: Analytical Characterization


Rigorous analytical characterization is essential to confirm the identity and purity of **4-Cyclopropyl-3-methylaniline**. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation. While a publicly available, fully assigned spectrum for **4-Cyclopropyl-3-methylaniline** is not readily available, typical chemical shifts for analogous structures can be predicted. For instance, in ^1H NMR, one would expect to see signals for the aromatic protons, the methyl protons, the cyclopropyl protons, and the amine protons.[10] Similarly, ^{13}C NMR would show distinct signals for the aromatic carbons, the methyl carbon, and the cyclopropyl carbons.[11]
- Mass Spectrometry (MS): GC-MS is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity.[12][13][14] The expected molecular ion peak would be at m/z 147.[2]

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for the analysis of anilines.[15]
- Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also a suitable method for purity determination and for monitoring reaction progress.[16]

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the characterization of **4-Cyclopropyl-3-methylaniline**.

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling **4-Cyclopropyl-3-methylaniline**. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][3]

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.[17]
- Hand Protection: Wear compatible chemical-resistant gloves.[17]
- Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[18]
- Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation is a risk, a NIOSH-approved respirator should be used.[17]

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[[18](#)]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[[19](#)]
Recommended storage temperature is 2-8°C.[[1](#)]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[[17](#)]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[[17](#)]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[[17](#)]
- Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.[[17](#)]

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 62489809, **4-Cyclopropyl-3-methylaniline**. [[Link](#)]
- MySkinRecipes. **4-Cyclopropyl-3-methylaniline**. [[Link](#)]
- ResearchGate.
- Taylor & Francis Online.
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [[Link](#)]
- MDPI. A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [[Link](#)]
- Supporting Inform
- Wikipedia.
- U.S. Environmental Protection Agency.
- Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.
- PubMed.
- REACH Online. 4.1.: Description of first aid measures. [[Link](#)]
- MDPI.
- Eureka | Patsnap. Preparation method of N-cyclopropyl methylaniline compound. [[Link](#)]

- Journal of Liquid Chromatography & Related Technologies. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. [\[Link\]](#)
- ResearchGate. Figure S25: 1 H NMR of 4'-ethyl-3'-methylaniline. 1 H NMR (400 MHz,... [\[Link\]](#)
- PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors. [\[Link\]](#)
- PubMed. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. [\[Link\]](#)
- ResearchGate. 13 C-NMR spectrum of N-methylaniline blocked PMDI. [\[Link\]](#)
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline. [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [\[Link\]](#)
- ResearchGate. synthesis of Cyclopropyl anilines. [\[Link\]](#)
- Journal of Medicinal Chemistry. Discovery and development of Janus kinase (JAK)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Cyclopropyl-3-methylaniline [\[myskinrecipes.com\]](#)
- 2. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. 1208091-47-7 Cas No. | 4-Cyclopropyl-3-methylaniline | Matrix Scientific [\[matrixscientific.com\]](#)
- 4. researchgate.net [\[researchgate.net\]](#)
- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 6. mdpi.com [\[mdpi.com\]](#)
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)

- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. tandfonline.com [tandfonline.com]
- 15. US4154952A - Process for the production of substituted cyclopropane derivatives - Google Patents [patents.google.com]
- 16. US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds - Google Patents [patents.google.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.ie [fishersci.ie]
- 19. aksci.com [aksci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Cyclopropyl-3-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528669#4-cyclopropyl-3-methylaniline-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com